molecular formula C15H19NO B13519362 4-(2-Methoxynaphthalen-1-yl)butan-1-amine

4-(2-Methoxynaphthalen-1-yl)butan-1-amine

Cat. No.: B13519362
M. Wt: 229.32 g/mol
InChI Key: OSIWQPOPCXPSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxynaphthalen-1-yl)butan-1-amine is an organic compound with the molecular formula C15H19NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxynaphthalen-1-yl)butan-1-amine typically involves the reaction of 2-methoxynaphthalene with a suitable butan-1-amine derivative. One common method includes the use of a Grignard reagent, where 2-methoxynaphthalene is reacted with a butylmagnesium bromide, followed by the addition of an amine group . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxynaphthalen-1-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxynaphthalen-1-yl)butan-1-amine.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.

Scientific Research Applications

4-(2-Methoxynaphthalen-1-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine chain can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxynaphthalen-1-yl)butan-1-amine is unique due to its specific combination of a methoxy group and a butan-1-amine chain attached to the naphthalene ring. This structure provides distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-(2-methoxynaphthalen-1-yl)butan-1-amine

InChI

InChI=1S/C15H19NO/c1-17-15-10-9-12-6-2-3-7-13(12)14(15)8-4-5-11-16/h2-3,6-7,9-10H,4-5,8,11,16H2,1H3

InChI Key

OSIWQPOPCXPSGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.